1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one
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Description
1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.20524173 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Rh(III)-Catalyzed Synthesis
The Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates a broad substituent scope and proceeds under mild conditions without the need for oxidants. This process involves aryl and vinylic C-H activation and is indicative of the potential chemical reactivity and applications of complex quinolone derivatives, which might share structural similarities with 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Shi et al., 2013).
Silver-Catalyzed Reactions
Silver-catalyzed three-component reactions with amines and 2-alkynylbenzaldehydes resulting in various 3-benzazepines via a cascade imine-yne cyclization/nucleophilic addition/1,2-aryl migration process provide insights into the synthetic versatility and potential routes for the modification or synthesis of complex molecules like this compound (Xiao et al., 2015).
Labeling and Tracing Applications
Labeled HIV Inhibitors
The synthesis of labeled HIV non-nucleoside reverse transcriptase inhibitors, where the labeling occurs in various parts of the molecule, including the quinoline-benzene ring, highlights the use of complex quinolines in medicinal chemistry and drug development. Such processes could potentially be applied to the synthesis of labeled versions of this compound for research purposes (Latli et al., 2009).
Cycloaddition Reactions
Cycloaddition Processes
The study on cycloaddition reactions of highly stabilized isoquinolinium methylides to nonactivated olefins and electron-rich olefins showcases the reactivity of quinoline derivatives in forming regioselective and mostly stereoselective cycloadducts. This reactivity could be relevant for the chemical manipulation and synthesis of this compound (Tsuge et al., 1988).
Properties
IUPAC Name |
1-[2-[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-20(26)18-8-2-3-9-19(18)25(16)15-21(27)23-10-5-11-24(13-12-23)22(28)17-6-4-7-17/h2-3,8-9,14,17H,4-7,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQBYNJVRGDOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCCN(CC3)C(=O)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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